molecular formula C14H17N5O2 B2791113 3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2380173-77-1

3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No. B2791113
M. Wt: 287.323
InChI Key: XQXGFOUBXKMKJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a copper-catalyzed click reaction. Specifically, 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione reacts with aryl azides or sodium azide and benzyl chloride in water, yielding novel 1,2,3-triazoles linked to 5,5-diphenylimidazolidine-2,4-dione. The use of a water-soluble ligand, sodium 4-amino-5-hydroxy-7-sulfonaphthalene-2-sulfonate, enhances the reaction efficiency and reduces the need for toxic copper salts .


Molecular Structure Analysis

The molecular structure of 3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione consists of fused rings, including the imidazolidine and pyrimidine portions. The cyclobutyl group adds further complexity to its three-dimensional arrangement. The precise bond angles, distances, and stereochemistry play a crucial role in its biological interactions .


Chemical Reactions Analysis

The compound’s chemical reactivity lies in its functional groups. It can participate in nucleophilic substitution reactions, form hydrogen bonds, and potentially interact with enzymes or receptors. Further investigations are needed to explore its reactivity with other molecules and its potential as a drug candidate .

properties

IUPAC Name

3-[1-(6-cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-13-5-15-14(21)19(13)10-6-18(7-10)12-4-11(16-8-17-12)9-2-1-3-9/h4,8-10H,1-3,5-7H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXGFOUBXKMKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CC(C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione

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